molecular formula C17H17NO2S B2501646 2-(2-Ethyl-1,3-dioxolan-2-yl)-10H-phenothiazine CAS No. 23601-02-7

2-(2-Ethyl-1,3-dioxolan-2-yl)-10H-phenothiazine

Cat. No.: B2501646
CAS No.: 23601-02-7
M. Wt: 299.39
InChI Key: GCUUOUKBBYIROK-UHFFFAOYSA-N
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Description

2-(2-Ethyl-1,3-dioxolan-2-yl)-10H-phenothiazine is a chemical compound that belongs to the class of phenothiazines. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents. The unique structure of this compound combines the phenothiazine core with a 2-ethyl-1,3-dioxolane moiety, which may impart distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-1,3-dioxolan-2-yl)-10H-phenothiazine typically involves the following steps:

    Formation of the 2-ethyl-1,3-dioxolane moiety: This can be achieved through the reaction of ethylene glycol with an appropriate aldehyde or ketone under acidic conditions to form the dioxolane ring.

    Attachment to the phenothiazine core: The 2-ethyl-1,3-dioxolane moiety is then attached to the phenothiazine core through a nucleophilic substitution reaction. This step may involve the use of a suitable leaving group on the phenothiazine ring and a base to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-1,3-dioxolan-2-yl)-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenothiazine core to its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the phenothiazine core.

    Reduction: Dihydro or tetrahydro derivatives of the phenothiazine core.

    Substitution: Various substituted phenothiazine derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use in studying the interactions of phenothiazine derivatives with biological targets.

    Medicine: Investigation of its pharmacological properties, particularly its potential as an antipsychotic or antihistamine agent.

    Industry: Use in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-1,3-dioxolan-2-yl)-10H-phenothiazine would depend on its specific application. In the context of its potential pharmacological use, it may interact with various molecular targets such as neurotransmitter receptors or enzymes. The phenothiazine core is known to interact with dopamine receptors, which could be relevant for its antipsychotic effects. The 2-ethyl-1,3-dioxolane moiety may influence the compound’s pharmacokinetics and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known antipsychotic phenothiazine derivative.

    Promethazine: An antihistamine phenothiazine derivative.

    Thioridazine: Another antipsychotic phenothiazine derivative.

Uniqueness

2-(2-Ethyl-1,3-dioxolan-2-yl)-10H-phenothiazine is unique due to the presence of the 2-ethyl-1,3-dioxolane moiety, which may impart distinct chemical and biological properties compared to other phenothiazine derivatives. This structural feature could influence its reactivity, pharmacokinetics, and overall biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-(2-ethyl-1,3-dioxolan-2-yl)-10H-phenothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-2-17(19-9-10-20-17)12-7-8-16-14(11-12)18-13-5-3-4-6-15(13)21-16/h3-8,11,18H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUUOUKBBYIROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OCCO1)C2=CC3=C(C=C2)SC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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